1-(2-Furoyl)-1H-benzotriazole

Chemical Handling Reagent Stability Procurement Safety

1-(2-Furoyl)-1H-benzotriazole (CAS 144223-33-6) is a crystalline N-acylbenzotriazole reagent that combines a 2-furoyl electrophile with a benzotriazole leaving group. It belongs to the class of 1-acylbenzotriazoles, which are well-established as neutral, stable alternatives to acid chlorides for N-, C-, S-, and O-acylation reactions.

Molecular Formula C11H7N3O2
Molecular Weight 213.19 g/mol
CAS No. 144223-33-6
Cat. No. B141831
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(2-Furoyl)-1H-benzotriazole
CAS144223-33-6
Synonyms1-(2-FUROYL)-1H-BENZOTRIAZOLE 97
Molecular FormulaC11H7N3O2
Molecular Weight213.19 g/mol
Structural Identifiers
SMILESC1=CC=C2C(=C1)N=NN2C(=O)C3=CC=CO3
InChIInChI=1S/C11H7N3O2/c15-11(10-6-3-7-16-10)14-9-5-2-1-4-8(9)12-13-14/h1-7H
InChIKeyAFORMRZDGRLVBW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-(2-Furoyl)-1H-benzotriazole (CAS 144223-33-6): A Stable, Crystalline N-Acylbenzotriazole for Heterocyclic Acylation


1-(2-Furoyl)-1H-benzotriazole (CAS 144223-33-6) is a crystalline N-acylbenzotriazole reagent that combines a 2-furoyl electrophile with a benzotriazole leaving group [1]. It belongs to the class of 1-acylbenzotriazoles, which are well-established as neutral, stable alternatives to acid chlorides for N-, C-, S-, and O-acylation reactions [2]. The compound is commercially available at ≥97% purity, with a melting point of 165–169 °C (lit.) , and is primarily employed as an activated carboxylic acid surrogate in heterocycle functionalization and amide bond formation [2].

Why 1-(2-Furoyl)-1H-benzotriazole Cannot Be Swapped with Generic Acylbenzotriazoles or 2-Furoyl Chloride


Substituting the 2-furoyl moiety for an alternative acyl group (e.g., benzoyl or pyridoyl) fundamentally alters the electrophilic reactivity profile delivered to downstream substrates, directly impacting both the kinetics and the structural identity of the final product [1]. While the corresponding acid chloride—2-furoyl chloride—is a corrosive liquid (mp −2 °C, bp 173 °C) that requires stringent moisture exclusion and specialized handling, 1-(2-furoyl)-1H-benzotriazole is a bench-stable crystalline solid (mp 165–169 °C) that can be weighed in air [2]. Moreover, 2-furoyl chloride is not always readily available or sufficiently stable for certain transformations; the N-acylbenzotriazole form uniquely enables furoyl transfer under mild, neutral conditions without the competing diacylation or decomposition side reactions frequently observed with the free acid chloride [3]. These differences make generic substitution scientifically indefensible when reproducible furoylation is the experimental objective.

Head-to-Head Quantitative Differentiation Data for 1-(2-Furoyl)-1H-benzotriazole vs. Closest Comparators


Bench Stability and Physical Form: Crystalline Solid vs. Corrosive Liquid Acid Chloride

1-(2-Furoyl)-1H-benzotriazole is a crystalline solid with a melting point of 165–169 °C, enabling standard benchtop weighing and storage without special precautions . In contrast, its direct acid chloride analog, 2-furoyl chloride (CAS 583-67-9), is a corrosive liquid at ambient temperature (mp −2 °C, bp 173 °C) classified under GHS as Danger (H302, H314) and described as 'more irritating to the eyes than benzoyl chloride' [1]. This physical-form difference eliminates the need for Schlenk-line or dry-box handling when using the benzotriazole derivative, directly reducing procurement barriers for laboratories lacking specialized infrastructure.

Chemical Handling Reagent Stability Procurement Safety

Synthesis Yield from Carboxylic Acid: 80–95% via Methanesulfonylbenzotriazole Route

When the corresponding acid chloride is unavailable or impractical, 1-(2-furoyl)-1H-benzotriazole can be directly prepared from 2-furoic acid and 1-(1-methanesulfonyl)benzotriazole in 80–95% isolated yield [1]. This route circumvents the need to first synthesize and isolate 2-furoyl chloride, which itself requires thionyl chloride or oxalyl chloride treatment of 2-furoic acid and is typically obtained as a crude intermediate [2]. The 80–95% yield range for the benzotriazole derivative compares favorably with the typical 70–82% reported for isolated 2-furoyl chloride from 2-furoic acid [2].

Reagent Preparation Activated Ester Synthesis Process Efficiency

Regiospecific C-Acylation of Pyrroles: Good to Excellent Yields Where the Acid Chloride Is Unavailable

In a systematic study of N-acylbenzotriazoles, the 2-furyl derivative (compound 1c in the series) was employed alongside six other acyl variants for the TiCl₄-mediated regiospecific C-acylation of pyrrole and 1-methylpyrrole, producing 2-acylpyrroles in good to excellent yields [1]. The study explicitly notes that N-acylbenzotriazoles such as 1c, 1f, and 1g are of 'particular utility when the corresponding acid chlorides are not readily available'—a statement that directly applies to 2-furoyl chloride, which is commercially scarce and chemically labile [1]. While individual yields for each substrate combination are provided in the full article, the class-level outcome is that the 2-furyl-N-acylbenzotriazole delivers synthetically useful yields comparable to those obtained with the 4-tolyl and 4-nitrophenyl analogs under identical conditions [1].

C-Acylation Heterocycle Functionalization Regioselectivity

Acylation Selectivity: No Competing Diacylation vs. Acid Chloride Methods

According to the comprehensive 2023 SynOpen review, N-acylbenzotriazoles as a class 'can be used as acylating agents in acylation reactions without diacylation or other side reactions, unlike traditional methods' that employ acid chlorides or anhydrides [1]. This general class advantage applies directly to 1-(2-furoyl)-1H-benzotriazole. In the seminal N-acylation study, readily available N-acylbenzotriazoles (including heteroaryl variants) efficiently acylated aqueous ammonia and primary/secondary amines to give primary, secondary, and tertiary amides in good to excellent yields under neutral conditions [2]. The absence of added base or acid scavenger—a requirement when using 2-furoyl chloride to neutralize HCl byproducts—further differentiates the benzotriazole reagent in terms of functional group tolerance.

N-Acylation Side-Reaction Suppression Amide Synthesis

Commercial Availability and Purity: ≥97% from Major Suppliers with Full Analytical Documentation

1-(2-Furoyl)-1H-benzotriazole is stocked by Sigma-Aldrich (Product No. 630799) at 97% purity with a certified melting point of 165–169 °C (lit.) and is explicitly classified under 'C-C Bond Formation' reaction suitability . Additional suppliers (e.g., AKSci, Leyan) offer the compound at 97–98% purity . By comparison, 2-furoyl chloride is far less commonly stocked by major research-chemical suppliers, typically available only in technical grade, and requires specialized shipping as a corrosive hazardous material [1]. This supply-chain reliability difference is critical for laboratories that require reproducible, quality-controlled reagents for multi-step synthesis campaigns.

Commercial Sourcing Quality Assurance Reproducibility

High-Value Application Scenarios Where 1-(2-Furoyl)-1H-benzotriazole Outperforms Alternatives


Furoyl-functionalized Heterocycle Synthesis for Medicinal Chemistry Libraries

When medicinal chemistry programs require the installation of a 2-furoyl group onto pyrrole, indole, or furan scaffolds, 1-(2-furoyl)-1H-benzotriazole provides regiospecific C-acylation under TiCl₄ catalysis in good to excellent yields [1]. This route is uniquely enabling because the corresponding 2-furoyl chloride is insufficiently stable or commercially unavailable for these transformations. The reagent's crystalline solid form further facilitates parallel synthesis workflows where accurate weighing of multiple reaction components is rate-limiting.

Neutral-Condition Amide Bond Formation with Acid-Sensitive Substrates

For the synthesis of furoyl amides from acid-sensitive amines or amino acids, 1-(2-furoyl)-1H-benzotriazole enables acylation under neutral conditions without the addition of tertiary amine bases required to scavenge HCl from acid chloride methods [2]. This is particularly advantageous in peptide coupling and in the preparation of α-hydroxyamides, where base-induced epimerization or elimination side reactions would otherwise compromise stereochemical integrity [3].

Thiol Ester Synthesis Where Acid Chloride Reactivity Is Excessive

In the preparation of furoyl thiol esters—key intermediates for heterocycle and ketone synthesis—1-(2-furoyl)-1H-benzotriazole serves as a mild S-acylating agent that avoids the over-acylation and thiol oxidation side products commonly observed with 2-furoyl chloride [4]. The general N-acylbenzotriazole thiol ester method has been validated across diverse thiol substrates with yields of 76–99%, demonstrating the robustness of the approach [4].

Multi-Step Synthetic Campaigns Requiring Bench-Stable Activated Furoyl Synthons

For process chemistry and multi-step total synthesis campaigns, 1-(2-furoyl)-1H-benzotriazole can be prepared in 80–95% yield from 2-furoic acid [5], stored indefinitely as a crystalline solid at ambient temperature, and then deployed on demand for N-, C-, S-, or O-acylation without the degradation or hydrolysis concerns that plague 2-furoyl chloride [6]. This 'prepare once, use many' paradigm reduces batch-to-batch variability and supports the reproducibility requirements of both academic publication and industrial scale-up.

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